2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound is a quinolinone derivative featuring a 4-ethylbenzoyl substituent at position 3 and an N-phenylacetamide group at position 1. The quinolinone core provides a rigid aromatic scaffold, while the ethylbenzoyl and phenylacetamide moieties contribute to its hydrophobic and hydrogen-bonding capabilities. Such structural attributes are critical for interactions with biological targets, particularly enzymes or receptors requiring both aromatic stacking and polar interactions.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-3-19-10-13-21(14-11-19)27(32)24-17-30(18-26(31)29-22-8-6-5-7-9-22)25-15-12-20(4-2)16-23(25)28(24)33/h5-17H,3-4,18H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHHWQAXGSLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethyl and benzoyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively. These reactions require catalysts such as aluminum chloride and are carried out under anhydrous conditions.
Amidation: The final step involves the reaction of the substituted quinoline with phenylacetamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains, demonstrating potential as a lead compound in antibiotic development. For instance, studies have shown that related quinoline derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be similarly effective .
2. Anticancer Properties
Quinoline derivatives have been extensively investigated for their anticancer potential. The compound has been evaluated in vitro for cytotoxicity against several cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases . Further research is needed to elucidate the specific pathways involved.
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Studies have suggested that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammatory processes . This positions the compound as a potential therapeutic agent for conditions like arthritis and other inflammatory disorders.
Synthesis Methodologies
The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step synthetic routes starting from readily available precursors. Common methods include:
1. Condensation Reactions
Condensation reactions between appropriate anilines and carbonyl compounds are often employed to construct the core quinoline structure. These reactions can be optimized using various catalysts to enhance yield and selectivity.
2. Functional Group Modifications
Post-synthetic modifications allow for the introduction of various functional groups that can enhance the biological activity of the compound. Techniques such as acylation and alkylation are frequently used to modify the phenylacetamide moiety .
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values below 10 µM after 48 hours of treatment. |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at concentrations of 20 µM. |
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogs with Modified Acetamide Substituents
- N-(4-ethylphenyl)acetamide variant (): The replacement of the terminal phenyl group in the acetamide chain with a 4-ethylphenyl group increases lipophilicity. This modification may enhance membrane permeability or prolong metabolic stability compared to the parent compound.
- (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 53): This indolinone-based analog exhibits a higher reported value (5.928 vs. The nitro and fluorine substituents likely enhance electron-withdrawing effects, stabilizing interactions with positively charged residues in target proteins.
Diarylpyrimidine-Based Reverse Transcriptase Inhibitors ()
Diarylpyrimidines (DAPYs) share the N-phenylacetamide motif but employ a pyrimidine core instead of quinolinone. Key distinctions include:
- Core Flexibility: The pyrimidine ring in DAPYs allows conformational adaptability, enabling binding to multiple modes in the HIV-1 reverse transcriptase (RT) pocket. In contrast, the rigid quinolinone core of the target compound may restrict binding to a single conformation but improve selectivity .
- Substituent Effects: Fluorine atoms in DAPYs (e.g., 4-fluorophenyl groups) enhance potency by forming halogen bonds with RT. The ethyl groups in the target compound’s benzoyl moiety may similarly optimize hydrophobic interactions but lack electronegative character for halogen bonding .
Benzimidazole and Piperidine Derivatives ()
Compounds like FIPI and NCDOB incorporate benzimidazolone and piperidine rings, targeting lipid kinases. While structurally distinct from the quinolinone derivative, they highlight the importance of:
- Hydrogen-Bond Acceptors: The 4-oxo group in the quinolinone core mimics the carbonyl groups in benzimidazolones, which are critical for ATP-binding pocket interactions.
- Aromatic Bulk: The 4-ethylbenzoyl group in the target compound parallels the naphthalene carboxamide in NCDOB, both providing steric bulk for hydrophobic pocket engagement .
Activity Data and Structure-Activity Relationships (SAR)
*Values likely correspond to binding affinity (e.g., pIC50) or inhibitory potency.
SAR Trends:
- Electron-Withdrawing Groups (EWGs): Nitro (Compound 53) and fluorine (DAPYs) substituents improve activity, suggesting EWGs enhance target engagement.
- Core Rigidity: Flexible cores (e.g., DAPYs) favor multi-mode binding, whereas rigid scaffolds (quinolinone) may reduce off-target interactions.
Biological Activity
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide, also known by its compound identifier E999-0420, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 497.55 g/mol. It features multiple functional groups, contributing to its biological activity. The compound's structure includes a quinoline moiety, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 497.55 g/mol |
| LogP (Partition Coefficient) | 6.004 |
| Water Solubility (LogSw) | -5.52 |
| Polar Surface Area | 82.638 Ų |
| pKa (Acid Dissociation Constant) | 11.11 |
Anticancer Properties
Research indicates that compounds with similar structures to E999-0420 exhibit significant anticancer properties. The quinoline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, a study demonstrated that quinoline-based compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer .
Antimicrobial Activity
E999-0420 has also been evaluated for its antimicrobial properties. Preliminary studies suggest that quinoline derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial DNA synthesis and cell wall integrity .
The biological activity of E999-0420 is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in DNA replication and repair.
- Receptor Modulation : It potentially modulates receptors related to apoptosis pathways, enhancing the sensitivity of cancer cells to chemotherapeutic agents.
- Antioxidant Activity : E999-0420 may exhibit antioxidant properties, reducing oxidative stress in cells, which is crucial for maintaining cellular health .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Breast Cancer Study : A clinical trial involving a related quinoline compound showed a significant reduction in tumor size among participants when combined with standard chemotherapy .
- Antibacterial Trials : In vitro studies demonstrated that E999-0420 effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant bacterial infections .
Future Directions
Given the promising biological activities associated with E999-0420, further research is warranted to explore its full therapeutic potential. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by E999-0420.
- Formulation Development : To enhance bioavailability and therapeutic efficacy through innovative drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
